molecular formula C15H22N10O B10827881 Vicasinabin CAS No. 1433361-02-4

Vicasinabin

Cat. No.: B10827881
CAS No.: 1433361-02-4
M. Wt: 358.40 g/mol
InChI Key: MAYZWDRUFKUGGP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Vicasinabin, as a cannabinoid CB2 receptor agonist, primarily interacts with the CB2 receptors in the body. The specific types of chemical reactions it undergoes, common reagents, and conditions used in these reactions have not been detailed in the available literature. its primary function is to bind to and activate CB2 receptors, which are part of the endocannabinoid system .

Scientific Research Applications

Vicasinabin has been extensively studied for its potential in treating diabetic retinopathy. This condition is characterized by damage to the blood vessels in the retina due to high blood sugar levels in individuals with diabetes. This compound was developed as a potential oral treatment to improve the condition of these blood vessels and prevent vision loss . Despite its promise, the clinical trials did not show significant improvement in the condition of the blood vessels, leading to the discontinuation of its development .

Mechanism of Action

Vicasinabin exerts its effects by binding to and activating the cannabinoid CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including inflammation and immune response. By activating CB2 receptors, this compound aims to reduce inflammation and protect the blood vessels in the retina from damage caused by high blood sugar levels .

Biological Activity

Vicasinabin, also known as RG7774, is a novel cannabinoid receptor type 2 (CB2R) agonist developed by Roche for the treatment of diabetic retinopathy (DR). This compound has garnered attention for its potential therapeutic effects on chronic inflammation and vascular permeability, particularly in ocular conditions. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and clinical study outcomes.

Pharmacological Profile

Mechanism of Action

This compound selectively targets CB2R, which is predominantly expressed in immune cells and has been implicated in modulating inflammation. Unlike other cannabinoids, this compound does not activate cannabinoid receptor type 1 (CB1R), minimizing psychoactive effects. Preclinical studies have demonstrated that CB2R activation can reduce inflammation and vascular permeability, which are critical factors in the pathophysiology of diabetic retinopathy .

ADMET Profile

The pharmacokinetics of this compound indicate favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) characteristics. It has shown systemic and ocular exposure following oral administration, making it a promising candidate for non-invasive treatment options .

In Vitro Studies

In vitro studies have established this compound's potency as a full CB2R agonist with an effective concentration (EC50) of 2.8 nM and a binding affinity (Ki) of 51.3 nM. These studies utilized recombinant human and mouse CB2R models to confirm its selective action .

In Vivo Studies

Animal models have been pivotal in assessing the efficacy of this compound:

  • Retinal Vascular Permeability : In rodent models with induced uveitis and diabetic retinopathy, this compound significantly reduced retinal vascular permeability and leukocyte adhesion. The effective dose (ED50) for reducing lesion areas was determined to be 0.32 mg/kg .
  • Microglial Migration : Anatomical studies revealed that this compound inhibited the migration of retinal microglia to lesions, suggesting a protective role against neuroinflammation in retinal diseases .

Clinical Trials

This compound underwent Phase 2 clinical trials to evaluate its safety and efficacy in patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR). The trial aimed to assess the drug's impact on the severity of DR compared to placebo controls. Despite initial promise, Roche announced the discontinuation of this compound's development after failing to demonstrate sufficient efficacy in these trials .

Study Phase Population Results Evaluation Date
NCT04265261Phase 2104 participants with NPDRInsufficient efficacy observedJuly 2023

Case Studies and Implications

While this compound's development has been halted, its research contributes valuable insights into cannabinoid therapies for ocular diseases. The findings underscore the potential role of CB2R agonists in managing inflammation-related conditions and highlight the need for continued exploration of alternative oral therapies for diabetic retinopathy.

Properties

CAS No.

1433361-02-4

Molecular Formula

C15H22N10O

Molecular Weight

358.40 g/mol

IUPAC Name

(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol

InChI

InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

MAYZWDRUFKUGGP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.